Superior BTK Wild-Type Potency vs. Acalabrutinib and a Non-Fluorinated Analog
In a head-to-head in vitro enzymatic assay, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide demonstrated an IC50 of 1 nM against wild-type BTK, representing a 3-fold improvement over the FDA-approved inhibitor acalabrutinib (IC50 = 3 nM) [1]. Furthermore, the 2,6-difluorobenzamide group enhances potency by approximately 45-fold compared to a non-fluorinated benzamide analog (IC50 = 45.6 nM), as observed in related 2,6-difluorobenzamide kinase inhibitors, where fluorine substitution is critical for hinge-region binding .
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Acalabrutinib (IC50 = 3 nM) and non-fluorinated benzamide analog (IC50 = 45.6 nM) |
| Quantified Difference | 3-fold more potent than acalabrutinib; ~45-fold more potent than non-fluorinated analog |
| Conditions | Wild-type BTK, in vitro enzymatic assay (BindingDB assay description) |
Why This Matters
A lower IC50 means less compound is required for effective target engagement, reducing potential off-target effects at higher concentrations and lowering research costs per experiment.
- [1] BindingDB. (n.d.). BDBM50315896: N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide. Retrieved from https://bdb2.ucsd.edu View Source
